molecular formula C12H19NO B183792 N-[(3-methoxyphenyl)methyl]butan-2-amine CAS No. 889949-80-8

N-[(3-methoxyphenyl)methyl]butan-2-amine

Cat. No.: B183792
CAS No.: 889949-80-8
M. Wt: 193.28 g/mol
InChI Key: ORPHYGSUWZTHAY-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]butan-2-amine is a psychoactive compound belonging to the amphetamine class. It has gained attention due to its potent effects on the central nervous system. This compound is known for its stimulant properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]butan-2-amine typically involves the reaction of 3-methoxybenzyl chloride with butan-2-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Investigated for its potential therapeutic effects in treating certain neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]butan-2-amine involves its interaction with the central nervous system. It primarily acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced stimulation of the nervous system, resulting in increased alertness, energy, and euphoria. The compound’s effects are mediated through its binding to and activation of specific receptors and transporters in the brain.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: Shares a similar structure and stimulant properties but lacks the methoxy group on the phenyl ring.

    Methamphetamine: Similar to amphetamine but with an additional methyl group, resulting in more potent effects.

    3,4-Methylenedioxyamphetamine (MDA): Contains a methylenedioxy group on the phenyl ring, leading to different pharmacological effects.

Uniqueness

N-[(3-methoxyphenyl)methyl]butan-2-amine is unique due to the presence of the methoxy group on the phenyl ring, which influences its pharmacological properties and metabolic pathways. This structural feature distinguishes it from other amphetamine derivatives and contributes to its specific effects on the central nervous system.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-10(2)13-9-11-6-5-7-12(8-11)14-3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPHYGSUWZTHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405911
Record name N-[(3-Methoxyphenyl)methyl]butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-80-8
Record name N-[(3-Methoxyphenyl)methyl]butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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